5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-furamide
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Overview
Description
5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-furamide is a complex organic compound characterized by its bromine, sulfur, oxygen, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-furamide typically involves multiple steps, starting with the bromination of the corresponding furan derivative. The reaction conditions often require the use of strong brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The sulfur atom in the thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: : The bromine atom can be reduced to form the corresponding bromide.
Substitution: : The bromine atom can be substituted with other functional groups, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H2O2) or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: : Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of bromides.
Substitution: : Formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further functionalization.
Biology
In biological research, this compound may be used to study enzyme inhibition or receptor binding due to its structural complexity and potential biological activity.
Medicine
Potential medicinal applications include the development of new drugs, particularly in the areas of anti-inflammatory or anticancer agents. Its unique structure may interact with specific biological targets.
Industry
In the industrial sector, this compound could be used in the production of advanced materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which 5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-furamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenyl-2-furamide
5-bromo-N-(1,1-dioxido-2,3-dihydro-3-thiophenyl)-2-iodobenzamide
Uniqueness
The uniqueness of 5-bromo-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-methoxyphenyl)-2-furamide lies in its specific combination of functional groups and the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-methoxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO5S/c1-22-13-4-2-11(3-5-13)18(12-8-9-24(20,21)10-12)16(19)14-6-7-15(17)23-14/h2-9,12H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOZATBRZSHTAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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